molecular formula C17H21NO4 B2609489 (E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid CAS No. 2361658-51-5

(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid

Cat. No. B2609489
CAS RN: 2361658-51-5
M. Wt: 303.358
InChI Key: SPVLFSGJLVGOPV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.358. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Catalysis

(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid is a compound that can be utilized in the synthesis of various organic molecules, including β-hydroxy-α-amino acids. These acids are valuable in the synthesis of pharmaceuticals and biologically active compounds. For instance, a study detailed the asymmetric synthesis of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters via the intermediacy of aziridines. This process showcases the application of the compound in complex organic synthesis, emphasizing its role in the production of enantiopure compounds which are crucial for pharmaceutical applications (Davies et al., 2013).

Luminescent Molecular Crystals

Another notable application is in the field of materials science, where the compound serves as a building block for the synthesis of organic molecular crystals with highly stable photoluminescence. These materials are of interest for their potential uses in optoelectronic devices and sensors. A study demonstrated the synthesis of a compound closely related to (E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid, which was used to create luminescent molecular crystals with long-term stability under ambient conditions, highlighting its utility in developing materials with desirable photophysical properties (Zhestkij et al., 2021).

Bioactive Molecules Production

Furthermore, the compound can be involved in the biosynthesis of phenylpropanoic acids, such as 4-coumaric acid, caffeic acid, and ferulic acid, in engineered microbial systems. These phenylpropanoic acids have significant pharmaceutical and nutritional applications. An engineered Escherichia coli system incorporating an artificial biosynthetic pathway demonstrated the production of these acids from simple carbon sources, showcasing the compound's potential in the microbial synthesis of valuable bioactive molecules (Kang et al., 2012).

properties

IUPAC Name

(E)-3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-13(11-18)14-7-5-4-6-12(14)8-9-15(19)20/h4-9,13H,10-11H2,1-3H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVLFSGJLVGOPV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid

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